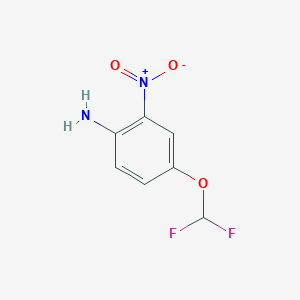
4-(Difluoromethoxy)-2-nitroaniline
概要
説明
4-(Difluoromethoxy)-2-nitroaniline is an organic compound with the molecular formula C7H6F2N2O3 It is characterized by the presence of a difluoromethoxy group (-OCF2H) and a nitro group (-NO2) attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-2-nitroaniline typically involves the introduction of the difluoromethoxy group and the nitro group onto an aniline precursor. One common method is the nitration of 4-(Difluoromethoxy)aniline. The nitration reaction can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration and decomposition of the product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available aniline derivatives. The process includes steps such as diazotization, followed by nucleophilic substitution to introduce the difluoromethoxy group, and subsequent nitration to obtain the final product .
化学反応の分析
Types of Reactions
4-(Difluoromethoxy)-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.
Major Products Formed
Reduction: 4-(Difluoromethoxy)-2-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
4-(Difluoromethoxy)-2-nitroaniline has several applications in scientific research:
作用機序
The mechanism of action of 4-(Difluoromethoxy)-2-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the difluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target, while the nitro group may contribute to its reactivity and overall biological activity .
類似化合物との比較
Similar Compounds
4-(Difluoromethoxy)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitroaniline: Lacks the difluoromethoxy group, resulting in different chemical and biological properties.
4-(Trifluoromethoxy)-2-nitroaniline: Contains a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to differences in reactivity and biological activity.
Uniqueness
4-(Difluoromethoxy)-2-nitroaniline is unique due to the combination of the difluoromethoxy and nitro groups on the aniline ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for selective biological interactions, making it a valuable compound for various applications .
特性
IUPAC Name |
4-(difluoromethoxy)-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O3/c8-7(9)14-4-1-2-5(10)6(3-4)11(12)13/h1-3,7H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRVMXFZUVYVPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















